Pinocembrin
Overview
Description
Pinocembrin is a natural flavonoid compound extracted from various sources such as honey, propolis, ginger roots, and wild marjoram . It has demonstrated potent pharmacological properties in in vitro and in vivo models . It has shown anti-inflammatory and neuroprotective effects, the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .
Synthesis Analysis
Pinocembrin can be biosynthesized and chemosynthesized . A heterologous pathway for the production of flavonoids from glucose has been optimized . Microbial synthesis of pinocembrin in biogenetically engineered E. coli using glucose as a starting substrate has also been reported .
Molecular Structure Analysis
Pinocembrin has been found to behave as a soft electrophile and show high electron-donating ability, demonstrating its low reduction potential and strong antioxidant strength . This is based on several aspects such as the magnitude of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energies .
Chemical Reactions Analysis
Pinocembrin has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . It has been suggested that pinocembrin reduces endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway .
Physical And Chemical Properties Analysis
Based on several aspects such as pKa values, water solubility, LogS and LogP estimations, the topological and distribution characteristics of pinocembrin in water have been described . The physicochemical characteristics of pinocembrin–lecithin complex were analyzed by ultraviolet (UV), fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and solubility assay .
Scientific Research Applications
Neuroprotective Properties Pinocembrin has been identified as a compound with significant neuroprotective properties. Studies have revealed its effectiveness in treating cerebral ischemia, reducing nerve damage, and mitigating mitochondrial dysfunction and oxidative stress. Its neuroprotective effects are also evident in its ability to decrease infarct volumes and neurological deficit scores in rats. These findings underline pinocembrin's potential in the treatment of neurodegenerative diseases and ischemic stroke (Rasul et al., 2013), (Shen et al., 2019), (Liu et al., 2008).
Anti-inflammatory and Antioxidant Effects Pinocembrin also exhibits strong anti-inflammatory and antioxidant properties. It has been shown to ameliorate damage induced by ischemia-reperfusion (I/R) through suppressing oxidative stress, inflammatory markers, and mitigating glutamate and lactate dehydrogenase activity. Moreover, pinocembrin has been found to inhibit allergic airway inflammation, suggesting potential benefits in treating inflammatory diseases (Saad et al., 2015), (Gu et al., 2017).
Biosynthesis and Metabolic Engineering Research in the field of metabolic engineering has been focused on the biosynthesis of pinocembrin. Studies have discussed optimizing the production of pinocembrin through engineered microorganisms such as Escherichia coli. These findings are crucial for the production and pharmacological testing of pinocembrin, indicating a sustainable and potentially more efficient method of production (Guo et al., 2016), (Kim et al., 2014).
Cancer Therapy Potential Pinocembrin has shown promising results in cancer therapy as well. It was found to induce endoplasmic reticulum stress-mediated apoptosis and suppress autophagy in melanoma cells. Additionally, ithas demonstrated the ability to inhibit cell viability and induce apoptosis in human prostate cancer cells. The compound's dual mechanism of action, involving both apoptotic and autophagy pathways, suggests its potential as a therapeutic agent for treating melanoma and prostate cancer (Zheng et al., 2018), (Shao et al., 2021).
Protection Against Inflammatory Responses Pinocembrin has been studied for its protective effects against lipopolysaccharide-induced inflammatory responses. The compound has shown to significantly regulate the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, suggesting its potential application in modulating inflammatory responses and treating related conditions (Soromou et al., 2012).
properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285959 | |
Record name | 5,7-Dihydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxyflavanone | |
CAS RN |
480-39-7, 68745-38-0 | |
Record name | Pinocembrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 68745-38-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dihydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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